2-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-ethylphenyl)acetamide
Description
This compound features a pyrimido[5,4-b]indole core fused with a 1,2,4-oxadiazole moiety and an N-(3-ethylphenyl)acetamide side chain. The ethyl-substituted oxadiazole and 3-ethylphenyl groups enhance lipophilicity, which may improve membrane permeability but could reduce aqueous solubility .
Properties
IUPAC Name |
2-[3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]-N-(3-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N6O3/c1-4-17-7-6-8-18(12-17)28-22(33)13-32-20-10-9-16(3)11-19(20)24-25(32)26(34)31(15-27-24)14-23-29-21(5-2)30-35-23/h6-12,15H,4-5,13-14H2,1-3H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVUHYJIFJRQBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CN2C3=C(C=C(C=C3)C)C4=C2C(=O)N(C=N4)CC5=NC(=NO5)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-ethylphenyl)acetamide” likely involves multiple steps, including the formation of the oxadiazole ring, the construction of the pyrimidoindole core, and the final acetamide coupling. Each step would require specific reagents and conditions, such as:
Oxadiazole Formation: This could involve the cyclization of a hydrazide with a nitrile under acidic or basic conditions.
Pyrimidoindole Core Construction: This might be achieved through a multi-step process involving condensation reactions and cyclizations.
Acetamide Coupling: The final step could involve coupling the intermediate with an acetamide derivative using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Optimization of Reaction Conditions: Temperature, solvent, and catalyst optimization to maximize yield.
Purification Techniques: Use of chromatography, crystallization, or other purification methods to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring or other functional groups might be susceptible to oxidation under certain conditions.
Reduction: Reduction reactions could target the oxadiazole ring or other reducible groups.
Substitution: The aromatic rings and other functional groups might undergo substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Electrophilic or nucleophilic reagents depending on the target site.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield oxidized derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds with similar structural features to 2-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-ethylphenyl)acetamide exhibit significant antimicrobial activity. Studies have shown efficacy against various bacterial strains:
- Mechanism of Action : The antimicrobial action is believed to involve the disruption of bacterial cell membranes and interference with critical metabolic pathways.
- Case Study : In vitro evaluations demonstrated that derivatives of this compound displayed minimal inhibitory concentrations (MIC) ranging from 30 to 100 μM against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial potential.
Summary of Research Findings
The following table summarizes key findings related to the biological activities and potential applications of this compound:
| Application | Findings |
|---|---|
| Antimicrobial | Effective against Staphylococcus aureus and Escherichia coli with MIC values between 30–100 μM. |
| Anticancer | Induces apoptosis and causes cell cycle arrest in cancer cells; mechanisms involve PI3K/AKT/mTOR pathway inhibition. |
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Modifications: Pyrimidoindole vs. Other Heterocycles
- N-(4-Acetylphenyl)-2-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide (CAS 1115921-10-2) Structural Difference: Replaces the 3-ethylphenyl group with a 4-acetylphenyl moiety. Source: Available via Arctom Scientific as a research chemical for structure-activity studies .
N-[(3-Methoxyphenyl)methyl]-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide (CAS 1111988-89-6)
Heterocyclic Substituents: Oxadiazole vs. Isoxazole and Triazole
(E)-N-(3-Fluoroisoxazol-5-yl)-2-(i-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)acetamide
- 2-((4-Amino-5-(Furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-hydroxyacetamide Structural Difference: Triazole-thioether linkage instead of oxadiazole. Impact: The sulfanyl group enhances metal-chelating capacity, useful in enzyme inhibition (e.g., anti-exudative activity at 10 mg/kg vs. diclofenac sodium) .
Side Chain Variations: Acetamide vs. Sulfanyl and Hydroxyacetamide
N-(4-Methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8g)
- Hydroxyacetamide Derivatives (e.g., FP1-12) Structural Difference: Hydroxyacetamide group introduces a hydroxyl moiety. Synthesized via Zeolite-catalyzed reactions under reflux .
Key Research Findings
- Oxadiazole vs. Isoxazole : Ethyl-oxadiazole in the target compound likely offers superior metabolic stability over methylisoxazole derivatives, which exhibit higher logP values (6.55–6.81) .
- Phenyl Substituents : 3-Ethylphenyl may balance lipophilicity and target engagement better than 4-acetylphenyl, which risks rapid acetylation-mediated clearance .
Biological Activity
The compound 2-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-ethylphenyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article presents an overview of its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action based on diverse sources.
Chemical Structure and Properties
The compound's structure is characterized by the presence of an oxadiazole moiety and a pyrimidoindole framework. These structural features are known to influence biological activity significantly. The molecular formula is with a molecular weight of 368.43 g/mol.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives. The presence of the 1,2,4-oxadiazole ring in the compound is linked to significant antimicrobial activity against various bacterial strains. For instance:
- The oxadiazole derivatives exhibit potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
A comparative study showed that certain oxadiazole compounds outperformed traditional antibiotics like ciprofloxacin in terms of efficacy against resistant strains .
Cytotoxicity Studies
Cytotoxicity assessments conducted on various cell lines (e.g., L929 fibroblasts and HepG2 liver cancer cells) revealed varying degrees of toxicity:
| Compound | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| 2-{...} | 200 | 68 |
| 2-{...} | 100 | 92 |
| 2-{...} | 50 | 74 |
These results indicate that while some concentrations reduce cell viability significantly, others may enhance it, suggesting a complex interaction with cellular mechanisms .
The biological activity of the compound appears to be mediated through several mechanisms:
- Inhibition of Biofilm Formation : The oxadiazole group may interfere with the transcriptional regulation of genes involved in biofilm formation.
- Cell Cycle Arrest : Studies suggest that certain derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
- Metabolic Stability : Compounds similar to this one have shown excellent metabolic stability and bioavailability, which are crucial for therapeutic efficacy .
Case Studies and Research Findings
A series of case studies have been conducted to evaluate the biological activity of related compounds:
- Study on Antimicrobial Efficacy : A study published in PMC demonstrated that oxadiazole derivatives exhibited significant antimicrobial properties against resistant strains of Mycobacterium tuberculosis, indicating their potential as new therapeutic agents .
- Cytotoxicity Analysis : Another research article detailed the cytotoxic effects of similar compounds on various cancer cell lines, revealing that some derivatives enhanced cell viability while others induced significant cytotoxicity at higher concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
